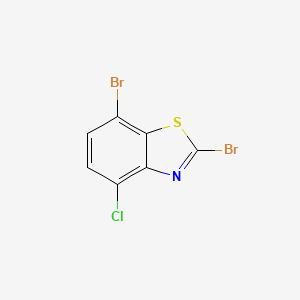

2,7-Dibromo-4-chloro-1,3-benzothiazole

Description

2,7-Dibromo-4-chloro-1,3-benzothiazole is a halogenated benzothiazole derivative characterized by a fused bicyclic structure containing sulfur and nitrogen atoms. Benzothiazoles are heterocyclic compounds with diverse applications in medicinal chemistry, materials science, and agrochemicals due to their electronic properties and biological activities.

Properties

Molecular Formula |

C7H2Br2ClNS |

|---|---|

Molecular Weight |

327.42 g/mol |

IUPAC Name |

2,7-dibromo-4-chloro-1,3-benzothiazole |

InChI |

InChI=1S/C7H2Br2ClNS/c8-3-1-2-4(10)5-6(3)12-7(9)11-5/h1-2H |

InChI Key |

GOIVDUSZYGFUBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)N=C(S2)Br)Br |

Origin of Product |

United States |

Preparation Methods

Bromination Followed by Chlorination

Based on patent literature and experimental data, a common approach involves a two-step halogenation:

- Step 1: Bromination of benzothiazole to obtain 2,7-dibromo-benzothiazole

- Step 2: Chlorination at the 4-position to yield 2,7-dibromo-4-chloro-1,3-benzothiazole

This approach allows for regioselectivity control and higher yields.

Bromination Using N-Bromo-succinimide (NBS)

Research indicates that NBS, in the presence of a catalyst like titanium dioxide, effectively brominates benzothiazole at positions 2 and 7 under reflux conditions (around 45-55°C). The process is optimized for industrial scale, balancing reaction time and yield.

- Benzothiazole dissolved in chloroform

- Refluxed at 45-55°C

- NBS and titanium dioxide added

- Reaction time: 9-15 hours

- Product isolated via filtration, washing, recrystallization from isopropanol

This method yields 2,6-dibromo benzothiazole , which can be further chlorinated to produce the target compound.

Chlorination at the 4-Position

Chlorination is often achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in the presence of catalysts or under reflux conditions. The process selectively introduces chlorine at the 4-position, especially when the dibrominated intermediate is used as a precursor.

Optimized Synthesis Protocols

Reaction Data and Yield Optimization

Challenges and Considerations

- Regioselectivity: Achieving selective substitution at positions 2 and 7 requires precise control over reaction conditions and reagent ratios.

- Over-bromination or chlorination: Excess reagents or prolonged reaction times can lead to polyhalogenation.

- Industrial scalability: Methods involving NBS and titanium dioxide are favored due to cost-effectiveness and ease of scale-up.

Summary of Synthesis Strategy

The most efficient and scalable method involves:

- Bromination of benzothiazole with N-bromo-succinimide in chloroform at 45-55°C, with titanium dioxide as a catalyst, over 9-15 hours to produce 2,6-dibromo-benzothiazole .

- Subsequent selective chlorination at the 4-position using POCl₃ or SOCl₂ under reflux conditions.

- Purification via recrystallization yields high-purity This compound suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-4-chloro-1,3-benzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as organometallic compounds.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include organolithium and Grignard reagents.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted benzothiazoles with different functional groups.

Coupling Reactions: Products include complex organic molecules used in materials science and pharmaceuticals.

Scientific Research Applications

2,7-Dibromo-4-chloro-1,3-benzothiazole has several scientific research applications, including:

Organic Electronics: It is used as a building block for the synthesis of light-emitting diodes and conducting polymers.

Pharmaceuticals: Benzothiazole derivatives are explored for their potential antimicrobial, anticancer, and anti-inflammatory properties.

Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,7-Dibromo-4-chloro-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Packing

- 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole (): Substituents: Chlorine at position 5, trimethoxyphenyl group at position 2. Dihedral angle between benzothiazole and trimethoxyphenyl rings: 15.56°, indicating moderate planarity disruption. Crystal packing: Weak van der Waals interactions dominate, forming layered structures parallel to the bc plane.

Data Table: Key Properties of Benzothiazole Derivatives

Research Findings and Implications

- Thermal Stability: Halogenated benzothiazoles may exhibit higher thermal stability than non-halogenated derivatives due to stronger intermolecular forces.

- Biological Potency : The combination of bromine and chlorine could synergistically improve bioactivity, as seen in related compounds with multiple halogens.

Notes and Limitations

- Direct experimental data on this compound are absent in the provided evidence; comparisons rely on structural analogs.

- Synthesis protocols for halogenated benzothiazoles may require optimization to balance reactivity and steric effects.

- Future studies should prioritize crystallographic and spectroscopic analyses to validate predicted properties.

Biological Activity

2,7-Dibromo-4-chloro-1,3-benzothiazole is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its antibacterial, antitumor, and antiproliferative activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzothiazole family, characterized by a fused benzene and thiazole ring. The presence of halogen atoms (bromine and chlorine) in its structure is believed to enhance its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzothiazole derivatives, including this compound. The mechanism of action involves inhibition of key bacterial enzymes such as dihydroorotase and DNA gyrase.

Table 1: Antibacterial Activity Data

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 25 μg/ml |

| Staphylococcus aureus | 20 μg/ml | |

| Klebsiella pneumoniae | 30 μg/ml |

The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, it exhibited an MIC comparable to standard antibiotics like streptomycin and amoxicillin .

Antitumor Activity

The antitumor properties of this compound have been investigated in various cancer cell lines. Studies indicate that this compound can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Antitumor Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The results showed:

- MDA-MB-231 : IC50 = 15 μM

- HCT116 : IC50 = 12 μM

These findings suggest that the compound has a dose-dependent effect on tumor cells, making it a candidate for further development in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis and DNA replication.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.

- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle in tumor cells.

Q & A

Q. What are the optimal synthetic routes for preparing 2,7-dibromo-4-chloro-1,3-benzothiazole, and how can purity be ensured?

Methodological Answer: Synthesis typically involves halogenation of a benzothiazole precursor. A validated approach includes:

- Stepwise halogenation : Introduce bromine at positions 2 and 7 via electrophilic substitution under controlled conditions (e.g., using Br₂ in H₂SO₄ at 0–5°C). Chlorination at position 4 can be achieved using Cl₂ gas or SOCl₂ in anhydrous DMF .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol-water mixtures improves purity (>95%). Monitor via TLC and confirm with HPLC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., deshielded protons adjacent to halogens). ¹³C signals for C-2 and C-7 bromines appear near 110–120 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl).

- FT-IR : Peaks at 650–750 cm⁻¹ (C-Br stretch) and 550–600 cm⁻¹ (C-Cl stretch) validate halogen presence .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). High electrophilicity (low LUMO energy) suggests reactivity toward nucleophiles .

- Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions (e.g., σ→σ* stabilization from C-Br bonds) .

- TD-DFT : Predicts UV-Vis absorption spectra; compare with experimental data to validate charge-transfer transitions .

Q. How do crystallographic studies resolve structural ambiguities in halogenated benzothiazoles?

Methodological Answer:

- Single-Crystal XRD : Use SHELXL for refinement. Key parameters:

- Intermolecular Interactions : Identify π-π stacking (3.5–4.0 Å distances) and C-H···X (X=Br, Cl) hydrogen bonds, which influence packing and stability .

Q. What strategies address contradictory biological activity data for halogenated benzothiazoles?

Methodological Answer:

- Dose-Response Replication : Test across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (IC₅₀ values ± SEM).

- SAR Studies : Compare with analogs (e.g., 2-amino-6-bromobenzothiazole) to isolate halogen-specific effects .

- Metabolic Stability Assays : Use liver microsomes to assess degradation rates; contradictory in vitro/in vivo results may stem from metabolic lability .

Q. How can halogen substituents influence antimicrobial activity in benzothiazole derivatives?

Methodological Answer:

- Lipophilicity Enhancement : Bromine/chlorine increase logP values, improving membrane penetration (measure via shake-flask method).

- Target Binding : Molecular docking (AutoDock Vina) against microbial enzymes (e.g., dihydrofolate reductase) identifies halogen-mediated hydrophobic interactions .

- Resistance Studies : Serial passage assays under sub-MIC conditions test for resistance development in bacterial strains .

Methodological Challenges & Solutions

Q. How to resolve discrepancies between computational predictions and experimental crystallographic data?

Methodological Answer:

Q. What analytical workflows validate synthetic intermediates during multi-step synthesis?

Methodological Answer:

- In-Situ Monitoring : Use ReactIR to track reaction progress (e.g., bromine consumption via C-Br peak intensity).

- Orthogonal Techniques : Combine GC-MS (volatile intermediates) with LC-UV/Vis (polar byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.